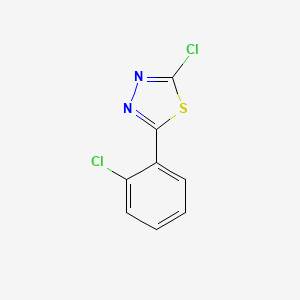
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is an organic compound belonging to the class of diazirines, which are compounds with a diazirine ring, an aziridine ring and a bromine atom. Diazirines are used as organic reagents in organic synthesis, and have a wide range of applications in scientific research. This compound is a colorless solid and has a boiling point of 140°C. It has been used as a photochemical reagent in organic synthesis, and has a variety of applications in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the conversion of 2-bromobenzonitrile to 2-bromo-1-(trifluoromethyl)benzene, followed by the reaction of the latter with sodium azide to form 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine.
Starting Materials
2-bromobenzonitrile, sodium azide, trifluoromethyl iodide, copper(I) iodide, potassium carbonate, acetonitrile, diethyl ethe
Reaction
2-bromobenzonitrile is reacted with trifluoromethyl iodide, copper(I) iodide, and potassium carbonate in acetonitrile to form 2-bromo-1-(trifluoromethyl)benzene., 2-bromo-1-(trifluoromethyl)benzene is then reacted with sodium azide in diethyl ether to form 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine.
Mechanism Of Action
The photochemical reaction of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is initiated by the absorption of light in the UV-A region of the spectrum. The absorption of light results in the formation of a diazirine-bromonium ion, which is then attacked by a nucleophile, such as water or an organic solvent, to form a diazirine-bromide. This reaction can be used to form a variety of organic compounds, depending on the nucleophile used.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine have not been studied in detail. However, it is believed that the compound is not toxic to humans or other mammals, and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
The main advantage of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is its high efficiency as a photochemical reagent. The compound has a very high absorption of light in the UV-A region, which allows for rapid and efficient photochemical reactions. The compound is also relatively stable and non-toxic, making it safe to use in laboratory experiments. The main limitation of the compound is its relatively low solubility in organic solvents, which can limit its use in some applications.
Future Directions
The potential applications of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine are numerous, and there are many possible future directions for research. These include the development of new synthetic methods using the compound as a reagent, the study of its biochemical and physiological effects, and the development of new organic compounds using the compound as a starting material. Additionally, the compound could be used as a photochemical reagent in the synthesis of novel organic materials, such as polymers and semiconductors. Finally, the compound could be used in the development of new methods for the study of organic reaction mechanisms.
Scientific Research Applications
3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research as a photochemical reagent. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and polyaromatic compounds. It has also been used in the synthesis of organic dyes and pigments, and in the study of organic reaction mechanisms.
properties
IUPAC Name |
3-(2-bromophenyl)-3-(trifluoromethyl)diazirine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-2-1-3-5(6)7(13-14-7)8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQMXXPOOSVJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
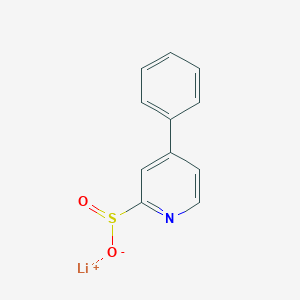
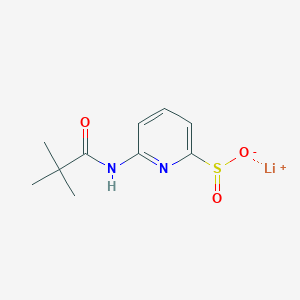
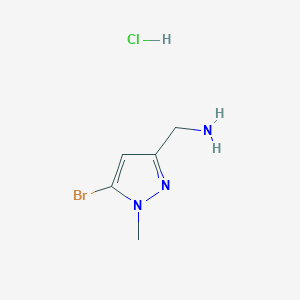
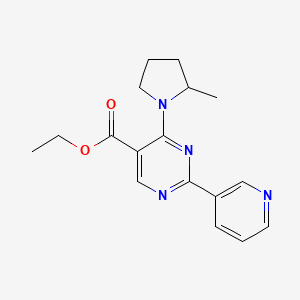
![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
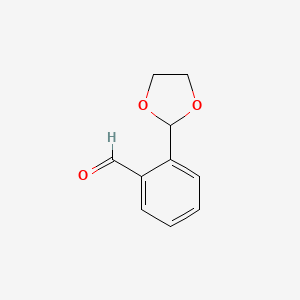
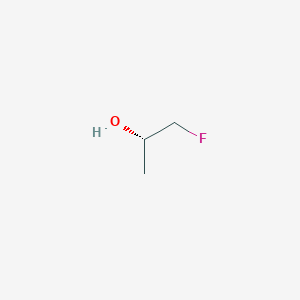
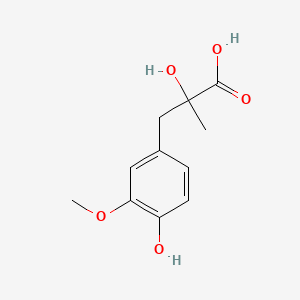
![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)


